BenchChemオンラインストアへようこそ!

Hypoxanthine monohydrochloride, [8-3H]

Malaria Purine salvage Nucleic acid synthesis

Hypoxanthine monohydrochloride, [8-3H] (CAS 100694-13-1) is a tritium-labeled purine nucleobase supplied as the hydrochloride salt with a specific activity of 10–20 Ci/mmol. The tritium label is positioned exclusively at the C8 carbon of the purine ring, providing a metabolically stable radiotracer for tracking incorporation into nucleic acids via the purine salvage pathway.

Molecular Formula C5H4ClN4OT
Molecular Weight 174.58
CAS No. 100694-13-1
Cat. No. B1140847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypoxanthine monohydrochloride, [8-3H]
CAS100694-13-1
Molecular FormulaC5H4ClN4OT
Molecular Weight174.58
Structural Identifiers
SMILESC1=NC2=C(N1)N=CNC2=O.Cl
InChIInChI=1S/C5H4N4O.ClH/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H/i1T;
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hypoxanthine Monohydrochloride, [8-3H] (CAS 100694-13-1): Product Profile and Procurement Overview


Hypoxanthine monohydrochloride, [8-3H] (CAS 100694-13-1) is a tritium-labeled purine nucleobase supplied as the hydrochloride salt with a specific activity of 10–20 Ci/mmol [1]. The tritium label is positioned exclusively at the C8 carbon of the purine ring, providing a metabolically stable radiotracer for tracking incorporation into nucleic acids via the purine salvage pathway. This compound serves as a critical reagent in antimalarial drug discovery, nucleoside transporter characterization, and HGPRT enzyme assays, where its defined labeling position and specific activity enable reproducible quantitative measurements across experimental systems .

Why Unlabeled Hypoxanthine or Alternative Tritium-Labeled Purines Cannot Substitute for Hypoxanthine Monohydrochloride, [8-3H]


Generic substitution of hypoxanthine monohydrochloride, [8-3H] with unlabeled hypoxanthine, [2,8-3H]hypoxanthine, [3H(G)]hypoxanthine, [8-14C]hypoxanthine, [8-3H]adenine, or [3H]adenosine leads to fundamentally different experimental outcomes due to divergent labeling positions, specific activities, transport kinetics, and metabolic fates. Unlabeled hypoxanthine provides no detection signal; [2,8-3H]hypoxanthine carries a dual label that alters specific activity and may introduce differential isotope effects at the C2 position [1]; [3H(G)]hypoxanthine has a generally distributed label of undefined regiochemistry compromising positional metabolic tracing; [8-14C]hypoxanthine has a longer half-life but lower specific activity (50–60 mCi/mmol) unsuitable for high-sensitivity assays; [8-3H]adenine follows a distinct metabolic pathway with 50- to 100-fold lower incorporation efficiency in Plasmodium systems [2]; and [3H]adenosine is subject to rapid extracellular metabolism, confounding transport measurements [3]. These differences preclude direct interchangeability in standardized antimalarial screening, nucleoside transporter characterization, and HGPRT activity measurements.

Quantitative Differentiation Guide: Hypoxanthine Monohydrochloride, [8-3H] vs. Key Comparators


Purine-Salvage Incorporation: [8-3H]Hypoxanthine vs. [3H]Adenine and [3H]Adenosine in Plasmodium berghei

In a direct head-to-head comparison of tritiated purine precursors for nucleic acid incorporation in Plasmodium berghei, [3H]hypoxanthine was unequivocally the most efficient precursor. At the parasitized cell level, [3H]adenine incorporation was only 1/50 that of hypoxanthine, while at the free parasite level it dropped to 1/100 [1]. [3H]adenosine was also less efficient than hypoxanthine at both levels. This differential was further amplified in the presence of allopurinol (10⁻⁴ M), which protects hypoxanthine from oxidative metabolism via xanthine oxidase inhibition, leading to extra-incorporation of hypoxanthine but only marginal improvement for adenine [1]. These data establish [8-3H]hypoxanthine as the preferred radiotracer for purine salvage studies in apicomplexan parasites, where it provides superior signal-to-noise ratio and assay sensitivity.

Malaria Purine salvage Nucleic acid synthesis Antimalarial drug screening

Substrate Preference: Hypoxanthine vs. Adenosine for PfENT1 Transport Studies in Xenopus Oocytes

The Plasmodium falciparum equilibrative nucleoside transporter 1 (PfENT1) is a major route for purine uptake in malaria parasites. In Xenopus oocyte expression systems, adenosine is rapidly metabolized, making it unsuitable for kinetic transport measurements; metabolism, not transport, becomes the rate-limiting step in uptake assays [1]. In contrast, hypoxanthine is not metabolized by oocytes, making [3H]hypoxanthine the preferred substrate for PfENT1 transport studies [1]. The Ki for PfENT1 transport of both hypoxanthine and adenosine was determined to be in the 300–700 μM range, but only hypoxanthine yields interpretable kinetic data [1]. This substrate-dependent metabolism confound means that [3H]adenosine cannot be used interchangeably with [8-3H]hypoxanthine for PfENT1 characterization without introducing systematic underestimation of transport capacity.

Nucleoside transporter PfENT1 Plasmodium falciparum Oocyte expression

Nucleobase Transporter Affinity: [3H]Hypoxanthine Km vs. [3H]Adenine and [3H]Allopurinol in Leishmania major

In a comprehensive comparative study of purine nucleobase transport in Leishmania major promastigotes, [3H]hypoxanthine, [3H]adenine, and [3H]allopurinol were all taken up by a single high-affinity transporter, LmajNBT1, but with markedly different affinities [1]. The Km for [3H]hypoxanthine was 0.71 ± 0.07 μM, which is 6.5-fold higher affinity than [3H]adenine (Km = 4.6 ± 0.9 μM) and 76-fold higher affinity than [3H]allopurinol (Km = 54 ± 3 μM). The Vmax values were 2.8 ± 0.6, 3.2 ± 0.3, and 0.24 ± 0.06 pmol (10⁷ cells)⁻¹ s⁻¹, respectively [1]. These data demonstrate that [3H]hypoxanthine is the highest-affinity physiological substrate for this transporter, making it the most sensitive probe for functional characterization of LmajNBT1 and for competitive inhibition studies. In Leishmania mexicana amastigotes, [3H]hypoxanthine uptake via LmexNBT1 showed an even higher affinity with Km = 1.6 ± 0.4 μM and Vmax = 0.092 ± 0.057 pmol (10⁷ cells)⁻¹ s⁻¹ [1].

Leishmania Nucleobase transporter LmajNBT1 Allopurinol

Dual-Pool Nucleotide Labeling: [3H]Hypoxanthine Labels Both Adenine and Guanine Nucleotide Pools in Mammalian Cells

In cultured vascular smooth muscle cells, [3H]hypoxanthine is uniquely capable of radiolabeling both adenine and guanine nucleotide pools simultaneously, enabling concurrent measurement of [3H]cAMP and [3H]cGMP from the same cell population [1]. This dual-pool labeling is possible because hypoxanthine is a central intermediate in purine salvage, feeding into IMP, which is the common precursor for both AMP and GMP synthesis. In contrast, [3H]adenine preferentially labels the adenine nucleotide pool, and [8-3H]guanine labels only the guanine pool, requiring separate labeling experiments for each cyclic nucleotide measurement [1]. The method described uses simple column chromatography to separate the ³H-labeled cyclic nucleotides from as few as 5 × 10⁵ cells, demonstrating the sensitivity achievable with [3H]hypoxanthine [1].

Cyclic nucleotides Vascular smooth muscle Cardiovascular pharmacology Nucleotide pool labeling

ENT2 Transport Kinetics: [3H]Hypoxanthine Km and Vmax in Rat Microvascular Endothelial Cells

The equilibrative nucleoside transporter 2 (ENT2) mediates both influx and efflux of hypoxanthine in microvascular endothelial cells. Using [3H]hypoxanthine and an oil-stop transport assay, the kinetic parameters for hypoxanthine uptake were determined: Km = 300 μM and Vmax = 2.8 pmol μl⁻¹ s⁻¹ in rat skeletal muscle microvascular endothelial cells [1]. ATP-depleted cells preloaded with [3H]hypoxanthine released radiolabel with kinetics similar to influx, and both uptake and release were blocked by ENT2 inhibitors with a similar order of potency [1]. These well-characterized kinetic parameters, established specifically with [3H]hypoxanthine, provide a validated experimental framework for ENT2 functional studies. Alternative purine substrates such as adenine are also transported by ENT2, but the kinetic constants differ and are less comprehensively characterized in the same cellular system, making hypoxanthine the standard reference substrate for ENT2 transporter assays [1].

ENT2 Equilibrative nucleoside transporter Endothelial cells Ischemia-reperfusion

Radiochemical Purity and Specific Activity: [8-3H]Hypoxanthine Monohydrochloride vs. [3H(G)]Hypoxanthine Formulations

Hypoxanthine monohydrochloride, [8-3H] (CAS 100694-13-1) is commercially available with a specific activity range of 10–20 Ci/mmol (370–740 GBq/mmol) at a radioactive concentration of 1 mCi/ml [1]. In contrast, the [3H(G)]hypoxanthine formulation (PerkinElmer/Revvity, CAS 95121-06-5) carries a generally distributed tritium label with undefined regiochemistry, typically at >10 Ci/mmol but with a different labeling pattern that may affect metabolic tracing studies . Critically, Moravek Biochemicals supplies [8-3H]hypoxanthine as an HPLC-purified product with ≥ 97% radiochemical purity and a dated HPLC radiochromatogram certificate of analysis, providing documented purity verification . For [3H(G)]hypoxanthine, the generally distributed label may result in differential loss of tritium depending on the metabolic fate at specific ring positions, potentially confounding quantitative metabolic flux analyses.

Radiochemical purity Specific activity Quality control HPLC purification

High-Impact Application Scenarios for Hypoxanthine Monohydrochloride, [8-3H] in Research and Drug Discovery


Standardized [3H]Hypoxanthine Incorporation Assay for Antimalarial IC₅₀ Determination

The [3H]hypoxanthine incorporation assay is the gold-standard method for determining the in vitro antimalarial activity of compounds against Plasmodium falciparum. As demonstrated by the foundational work of Van Dyke (1975) [1], hypoxanthine is 50–100× more efficiently incorporated into parasite nucleic acids than adenine, providing sufficient signal-to-noise for robust IC₅₀ measurements. The method involves culturing P. falciparum-infected erythrocytes with test compounds for 48 hours, pulsing with [8-3H]hypoxanthine, and measuring incorporated radioactivity by scintillation counting. This assay format has been validated across chloroquine-sensitive (NF54, poW) and chloroquine-resistant (Dd2, TM90C2A) strains [2]. The well-characterized incorporation kinetics and defined [8-3H] labeling position ensure reproducible dose-response curves, making this compound the essential reagent for antimalarial drug discovery pipelines at organizations such as MMV (Medicines for Malaria Venture) [2].

PfENT1 Transporter Characterization and Purine Salvage Inhibitor Screening in Xenopus Oocytes

The P. falciparum equilibrative nucleoside transporter 1 (PfENT1) is a validated drug target for antimalarial development, as the parasite is a purine auxotroph dependent on host purine uptake. [8-3H]Hypoxanthine is the preferred substrate for PfENT1 transport studies because, unlike adenosine, it is not metabolized in the Xenopus oocyte expression system [1]. This metabolic stability ensures that measured uptake rates reflect true transporter activity rather than confounding metabolism. The established Ki range of 300–700 μM for PfENT1-mediated hypoxanthine transport provides a benchmark for evaluating potential transport inhibitors. Compounds that block PfENT1-mediated [3H]hypoxanthine uptake are candidates for further development as antimalarials that starve the parasite of essential purines [1].

Dual Cyclic Nucleotide (cAMP and cGMP) Measurement in Cardiovascular Pharmacology

In vascular smooth muscle cell pharmacology, [3H]hypoxanthine uniquely enables simultaneous measurement of both [3H]cAMP and [3H]cGMP from a single cell population after prelabeling [1]. This dual-pool labeling is not achievable with [3H]adenine or [8-3H]guanine individually, as each labels only one nucleotide pool. The method requires as few as 5 × 10⁵ cells and uses simple column chromatography for cyclic nucleotide separation, making it accessible for routine pharmacological profiling of cardiovascular drugs that modulate adenylate cyclase and guanylate cyclase pathways. The ability to measure both second messengers from the same batch of labeled cells reduces experimental variability and cell culture costs by 50% compared to separate labeling approaches [1].

ENT2-Mediated Hypoxanthine Flux Studies in Ischemia-Reperfusion Injury Models

ENT2 plays a critical role in ischemia-reperfusion injury by mediating both the cellular uptake and release of hypoxanthine, the substrate for xanthine oxidase-mediated reactive oxygen species (ROS) production. The kinetic parameters established with [3H]hypoxanthine (Km = 300 μM, Vmax = 2.8 pmol μl⁻¹ s⁻¹ in rat MVECs) provide a quantitative framework for studying ENT2 function under normoxic and ischemic conditions [1]. The demonstration that ENT2 inhibitors block both [3H]hypoxanthine influx and efflux with similar potency supports the use of [8-3H]hypoxanthine in bidirectional transport assays to evaluate pharmacological interventions aimed at reducing intracellular hypoxanthine availability and consequent ROS production during reperfusion [1].

Quote Request

Request a Quote for Hypoxanthine monohydrochloride, [8-3H]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.